N-[2-(Cyclopent-2-en-1-yl)phenyl]benzamide
Description
Structure
3D Structure
Properties
CAS No. |
649558-96-3 |
|---|---|
Molecular Formula |
C18H17NO |
Molecular Weight |
263.3 g/mol |
IUPAC Name |
N-(2-cyclopent-2-en-1-ylphenyl)benzamide |
InChI |
InChI=1S/C18H17NO/c20-18(15-10-2-1-3-11-15)19-17-13-7-6-12-16(17)14-8-4-5-9-14/h1-4,6-8,10-14H,5,9H2,(H,19,20) |
InChI Key |
DZQHBOQWLJKANX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C=C1)C2=CC=CC=C2NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Strategies and Methodologies
Established Synthetic Approaches for N-[2-(Cyclopent-2-en-1-yl)phenyl]benzamide
The formation of the amide bond in this compound can be achieved through several established methods, primarily centered around the direct coupling of a carboxylic acid or its activated derivative with an amine.
Direct Amidation Methods
Direct amidation methods involve the condensation of a carboxylic acid, such as benzoic acid, with an amine, in this case, 2-(Cyclopent-2-en-1-yl)aniline. These reactions often require the use of coupling reagents to facilitate the formation of the amide bond by activating the carboxylic acid. researchgate.net
Commonly employed coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) and N,N'-dicyclohexylcarbodiimide (DCC), often used in conjunction with additives such as N-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve efficiency and suppress side reactions. mdpi.com For instance, a general procedure involves dissolving the carboxylic acid in a suitable solvent, adding the coupling reagent and additive, followed by the addition of the amine. mdpi.com The reaction typically proceeds at room temperature over several hours. mdpi.com
Another approach involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride. nih.govnanobioletters.com The reaction of benzoyl chloride with 2-(Cyclopent-2-en-1-yl)aniline in the presence of a base, such as aqueous ammonia (B1221849) or an organic amine, can yield the desired benzamide (B126). youtube.com This method, a variation of the Schotten-Baumann reaction, is often rapid and efficient. youtube.com
Researchers have also explored the use of solid acid catalysts, such as Lewis acidic ionic liquid immobilized on diatomite earth, to promote the direct condensation of benzoic acids and amines under ultrasonic irradiation, offering a greener and more efficient pathway for benzamide synthesis. researchgate.net
Advanced Synthetic Methodologies Applied to Related Benzamide Systems
More advanced synthetic strategies, particularly those involving metal catalysis, offer powerful alternatives for the synthesis of N-aryl benzamides, including those with complex substitution patterns like this compound.
Metal-Catalyzed Amidation and C-H Arylation Reactions
Transition-metal catalysis has revolutionized the formation of C-N bonds, providing efficient routes to N-aryl amides. utexas.edu Palladium- and copper-based catalytic systems are particularly prominent in this area. utexas.eduwiley.com
Palladium-catalyzed C-N cross-coupling reactions, a cornerstone of modern organic synthesis, can be employed to construct the N-aryl bond. nih.govnih.gov In the context of synthesizing the precursor amine, 2-(cyclopent-2-en-1-yl)aniline, a palladium-catalyzed C-N cross-coupling of a 2-(cyclopent-2-en-1-yl)aryl halide with an amine source is a viable strategy. nih.govnih.gov The catalytic cycle for these amidation reactions generally involves oxidative addition of the aryl halide to a low-valent palladium species, followed by coordination of the amide, and subsequent reductive elimination to form the N-aryl amide and regenerate the active catalyst. syr.edu The choice of ligand is crucial for the success of these reactions, with both bidentate and monodentate phosphine (B1218219) ligands being extensively studied. syr.edu
Furthermore, direct C-H activation and functionalization have emerged as a powerful tool for forging C-N bonds. rsc.org Rhodium-catalyzed ortho-amidation of benzoic acids with isocyanates represents a method where a C-H bond is directly functionalized to install the amide group. nih.gov While not a direct route to the title compound, this highlights the potential of C-H activation in benzamide synthesis.
Palladium-catalyzed ortho-arylation of benzamides, using the amide itself as a directing group, allows for the direct formation of biaryl structures. researchgate.net This methodology could be conceptually applied to introduce the cyclopentenylphenyl moiety. For example, a pre-formed benzamide could undergo a directed C-H arylation with a suitable cyclopentenylphenyl-containing coupling partner.
Recent advancements have also focused on the use of earth-abundant 3d transition metals like nickel, cobalt, and copper for C-H activation, offering more sustainable and cost-effective alternatives to precious metals. rsc.orgresearchgate.net For instance, nickel catalysis has been successfully used for the C-H alkylation of benzamides. acs.org
Below is a table summarizing various metal-catalyzed approaches applicable to benzamide synthesis:
| Catalyst System | Reaction Type | Substrates | Key Features |
| Palladium/Ligand | C-N Cross-Coupling | Aryl halides, Amides | Broad substrate scope, high efficiency. syr.edu |
| Rhodium | C-H Amidation | Benzoic acids, Isocyanates | Direct C-H functionalization. nih.gov |
| Palladium | C-H Arylation | Benzamides, Aryl iodides | Amide-directed ortho-arylation. researchgate.netacs.org |
| Nickel | C-H Alkylation | Benzamides, Alkyl halides | Use of earth-abundant metal. acs.org |
| Copper | C-N Cross-Coupling | Aryl halides, Amides | Complementary to palladium catalysis. wiley.com |
Nucleophilic Acyl Substitution Reactions in Benzamide Synthesis
Nucleophilic acyl substitution is a fundamental reaction for the synthesis of carboxylic acid derivatives, including amides. masterorganicchemistry.comlibretexts.org This reaction proceeds through a tetrahedral intermediate formed by the addition of a nucleophile to the carbonyl carbon, followed by the elimination of a leaving group. libretexts.org
In the context of benzamide synthesis, this typically involves the reaction of a benzoyl derivative (e.g., benzoyl chloride, benzoic anhydride) with an amine nucleophile. libretexts.org The reactivity of the carboxylic acid derivative is a key factor, with acyl chlorides being the most reactive, followed by anhydrides, esters, and finally amides themselves, which are the least reactive. libretexts.org
The synthesis of benzamide derivatives can be achieved through the reaction of a substituted benzoic acid with an amine in the presence of activating agents. nih.gov For example, the use of N-hydroxysuccinimidyl trifluoroacetate (B77799) (NHS-TFA) can activate the carboxylic acid for subsequent reaction with an amine. nih.gov
Furthermore, organolithium reagents have been shown to react with benzamides in a nucleophilic acyl substitution manner to produce ketones, demonstrating the versatility of the amide functional group in further transformations. researchgate.net
The general mechanism for nucleophilic acyl substitution is depicted below:
Addition of the Nucleophile: The amine nitrogen attacks the electrophilic carbonyl carbon of the activated benzoic acid derivative.
Formation of a Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.
Elimination of the Leaving Group: The carbonyl double bond is reformed, and a leaving group is expelled, resulting in the formation of the amide. masterorganicchemistry.com
This classical yet powerful reaction remains a widely used and reliable method for the construction of the benzamide linkage in a variety of molecular contexts.
Reactivity and Mechanistic Investigations of N 2 Cyclopent 2 En 1 Yl Phenyl Benzamide
Cycloaddition Reactions
N-[2-(Cyclopent-2-en-1-yl)phenyl]benzamide can also participate in cycloaddition reactions, leveraging the reactivity of the cyclopentene (B43876) double bond.
The [3+2] cycloaddition reaction between N-(cyclopent-2-en-1-yl)benzamide and 2,2-dimethylpropanenitrile oxide has been studied theoretically. This reaction proceeds through a one-step mechanism to form isoxazoline frameworks nih.govnih.gov. The reaction exhibits high activation Gibbs free energies, and the formation of the C–C bond occurs before the C–O bond nih.govnih.gov. The low global electron density transfer suggests a nonpolar character for this reaction nih.govnih.gov.
The regioselectivity and diastereoselectivity of this cycloaddition are influenced by hydrogen bonding and solvent effects nih.govnih.gov. Theoretical studies using Molecular Electron Density Theory (MEDT) have been employed to understand the mechanism, selectivity, and the role of hydrogen bond formation acs.org. The calculations indicate that the cycloadduct formed via the r1/syn reaction pathway is the major product, which is consistent with experimental observations acs.org.
Table 1: Theoretical Data for the [3+2] Cycloaddition Reaction
| Parameter | Value | Reference |
| Reaction Type | [3+2] Cycloaddition | nih.govnih.gov |
| Reactants | N-(cyclopent-2-en-1-yl)benzamide, 2,2-dimethylpropanenitrile oxide | nih.govnih.gov |
| Product | Isoxazoline framework | nih.gov |
| Mechanism | One-step | nih.govnih.gov |
| Bond Formation Sequence | C-C bond forms before C-O bond | nih.govnih.gov |
| Reaction Character | Nonpolar | nih.govnih.gov |
| Major Product Pathway | r1/syn | acs.org |
Table 2: Compounds Mentioned in the Article
Regioselectivity and Diastereoselectivity in Cycloadditions
The [3+2] cycloaddition reaction of N-(cyclopent-2-en-1-yl)benzamide with nitrile oxides serves as a key example for understanding the regioselectivity and diastereoselectivity in this class of compounds. Theoretical studies, utilizing molecular electron density theory (MEDT), have been conducted on the reaction between 2,2-dimethylpropanenitrile oxide and N-(cyclopent-2-en-1-yl)benzamide. elsevierpure.com These computational analyses predict that the reaction proceeds through a one-step mechanism. elsevierpure.com
Experimentally, the cycloaddition of nitrile oxides to 3-cyclopentenylamides has been shown to be highly selective. elsevierpure.com For instance, in the reaction of benzonitrile oxide with a secondary cyclopentenylamide, a high degree of regioselectivity and diastereoselectivity is observed, favoring the formation of a single major product. elsevierpure.com This selectivity is attributed to the directing effect of the amide group. elsevierpure.com
The diastereoselectivity of such reactions is often quantified by the diastereomeric ratio (dr). In the case of N-substituted cyclopentenyl amides, the formation of one diastereomer is significantly favored over the other. This preference is a direct consequence of the facial selectivity of the cycloaddition, where the incoming dipole adds preferentially to one face of the cyclopentene ring.
| Reactants | Reaction Type | Observed Selectivity | Reference |
|---|---|---|---|
| N-(cyclopent-2-en-1-yl)benzamide and 2,2-dimethylpropanenitrile oxide | [3+2] Cycloaddition (Theoretical) | Predicted high regioselectivity and diastereoselectivity | elsevierpure.com |
| Secondary cyclopentenylamide and benzonitrile oxide | [3+2] Cycloaddition (Experimental) | High regioselectivity and diastereoselectivity | elsevierpure.com |
Influence of Hydrogen Bonding on Reaction Pathways
The stereochemical outcome of cycloaddition reactions involving this compound and related secondary amides is significantly influenced by the presence of a hydrogen bond between the amide proton and the incoming reactant. elsevierpure.com This non-covalent interaction plays a crucial role in directing the approach of the dipole to the alkene. elsevierpure.com
Theoretical studies have confirmed the presence of a hydrogen bond in the favored transition state of the [3+2] cycloaddition between 2,2-dimethylpropanenitrile oxide and N-(cyclopent-2-en-1-yl)benzamide. elsevierpure.com This hydrogen bond helps to stabilize the transition state that leads to the major diastereomer, thereby controlling the stereochemistry of the reaction. elsevierpure.com The nitrile oxide is directed to the face of the alkene opposite to the amide-bearing substituent (anti-directing effect), which is a manifestation of this hydrogen-bond-directed pathway. elsevierpure.com
Experimental work by Curran et al. on simple 3-cyclopentenylamides provided early evidence for this phenomenon. elsevierpure.com They observed that the relatively acidic hydrogen of the secondary amide could control both the regio- and stereochemistry in [3+2] cycloaddition reactions of nitrile oxides. elsevierpure.com The preferential formation of the anti-cycloadduct strongly supports the operation of a hydrogen-bond-directed mechanism. elsevierpure.com
| System | Interaction | Effect | Reference |
|---|---|---|---|
| N-(cyclopent-2-en-1-yl)benzamide + Nitrile Oxide (Theoretical) | Hydrogen bond in the favored transition state | Stabilizes the transition state leading to the major diastereomer | elsevierpure.com |
| 3-Cyclopentenylamides + Nitrile Oxides (Experimental) | Hydrogen bonding between amide proton and nitrile oxide | Directs regio- and stereochemistry, favoring the anti-cycloadduct | elsevierpure.com |
Solvent Effects on Reaction Kinetics and Selectivity in Cycloadditions
The choice of solvent can have a notable impact on the kinetics and selectivity of cycloaddition reactions. In the theoretical study of the [3+2] cycloaddition of N-(cyclopent-2-en-1-yl)benzamide, the influence of dichloromethane (DCM) and benzene (B151609) as solvents was investigated. elsevierpure.com The calculations revealed that the reaction proceeds with high activation Gibbs free energies in both solvents, with a slight preference for the reaction in benzene. elsevierpure.com
The low global electron density transfer in these reactions indicates a nonpolar character, which is consistent with the high Gibbs free activation energies. elsevierpure.com While solvent polarity can influence the rates of cycloaddition reactions, in this case, the difference between the two solvents studied was not dramatic. elsevierpure.com However, it is generally understood that solvent polarity can affect the stability of the reactants and the transition state differently, thereby influencing the reaction rate.
| Solvent | Effect on Reaction of N-(cyclopent-2-en-1-yl)benzamide with Nitrile Oxide (Theoretical) | Reference |
|---|---|---|
| Dichloromethane (DCM) | High activation Gibbs free energy | elsevierpure.com |
| Benzene | Slightly lower activation Gibbs free energy compared to DCM | elsevierpure.com |
Reactivity Implications of the Electron-Rich Cyclopentene Moiety
The cyclopentene ring in this compound is an electron-rich alkene, which has significant implications for its reactivity in pericyclic reactions such as cycloadditions. In a typical [4+2] cycloaddition (Diels-Alder reaction), the reactivity is enhanced when one component is electron-rich (the diene) and the other is electron-poor (the dienophile), or vice versa. In the context of a [3+2] cycloaddition with a nitrile oxide, the electronic nature of the alkene partner is also a critical factor.
The electron-rich character of the cyclopentene moiety makes it a good nucleophile in these reactions. This nucleophilicity influences the reaction's feasibility and can affect the regioselectivity of the addition. The electron-donating nature of the substituents on the alkene can raise the energy of the highest occupied molecular orbital (HOMO), leading to a smaller energy gap with the lowest unoccupied molecular orbital (LUMO) of the dipole and thus a more favorable interaction.
Furthermore, the cyclic and strained nature of the cyclopentene ring can contribute to its enhanced reactivity compared to acyclic analogues. The pre-organization of the carbon atoms in the ring can lower the entropic barrier to forming the cyclic transition state of the cycloaddition reaction. This inherent reactivity of the cyclopentene framework, combined with its electron-rich nature, makes it a highly competent partner in various cycloaddition reactions, leading to the efficient construction of complex polycyclic systems.
Advanced Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure and properties of molecules with a favorable balance of accuracy and computational cost. nih.gov
The electronic structure analysis involves examining the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are fundamental to understanding the molecule's reactivity. In a potential intramolecular reaction, the HOMO, likely localized on the electron-rich cyclopentene (B43876) double bond and the N-phenyl ring, would interact with the LUMO. The table below presents hypothetical, yet representative, data for the key geometric and electronic parameters of the molecule, derived from analogous systems studied in the literature. scirp.org
| Parameter | Value | Description |
| Bond Lengths (Å) | ||
| C=C (cyclopentene) | 1.34 | Length of the double bond in the cyclopentene ring. |
| N-C (amide) | 1.37 | Length of the nitrogen-carbonyl carbon bond. |
| C=O (amide) | 1.24 | Length of the carbonyl double bond. |
| Dihedral Angle (°) | ||
| Phenyl-C-N-Phenyl | 45.0 | Twist between the two aromatic rings. |
| Electronic Properties (eV) | ||
| HOMO Energy | -6.2 | Energy of the Highest Occupied Molecular Orbital. |
| LUMO Energy | -1.5 | Energy of the Lowest Unoccupied Molecular Orbital. |
| HOMO-LUMO Gap | 4.7 | Energy difference, indicating kinetic stability. |
This is an interactive data table. Column headers can be used to sort the data.
DFT is instrumental in mapping the potential energy surface of a reaction, such as the intramolecular cyclization of N-[2-(Cyclopent-2-en-1-yl)phenyl]benzamide. This involves locating and characterizing the transition state (TS) structure, which is the highest energy point along the reaction coordinate. e3s-conferences.org The TS is identified by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction path. scirp.org
Below is a table of hypothetical energetic data for a proposed intramolecular cyclization, based on findings for similar reactions. scirp.orgnih.gov
| Parameter | Value (kcal/mol) | Description |
| Activation Energy (ΔG‡) | ||
| Exo Cyclization | 22.5 | Energy barrier for the formation of a five-membered ring fused system. |
| Endo Cyclization | 25.0 | Energy barrier for the formation of a six-membered ring fused system. |
| Reaction Energy (ΔGrxn) | ||
| Exo Product Formation | -15.0 | Overall Gibbs free energy change for the exo pathway. |
| Endo Product Formation | -12.5 | Overall Gibbs free energy change for the endo pathway. |
This is an interactive data table. Column headers can be used to sort the data.
Molecular Electron Density Theory (MEDT) Applications
Molecular Electron Density Theory (MEDT) offers a different paradigm for understanding chemical reactivity, positing that changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactions. europa.eu
The Electron Localization Function (ELF) is a powerful tool within MEDT for visualizing and understanding chemical bonding. rsc.orgresearchgate.net It partitions the molecular space into regions, or basins, that can be associated with atomic cores, lone pairs, and covalent bonds. The analysis of ELF along a reaction coordinate provides a detailed picture of the bond-forming and bond-breaking processes. rsc.orgresearchgate.net
In the context of the intramolecular cyclization of this compound, an ELF analysis would reveal the precise mechanism of C-C or C-N bond formation. rsc.org It can distinguish between a concerted process, where bonds form simultaneously, and a stepwise mechanism. rsc.org For many polar and cycloaddition reactions, ELF analysis has shown that bond formation often begins with the creation of pseudoradical centers that then couple, a picture that differs from classical orbital-based explanations. researchgate.netluisrdomingo.com
MEDT utilizes a range of reactivity descriptors derived from conceptual DFT to predict how molecules will interact. Global descriptors, such as electronic chemical potential (μ), chemical hardness (η), and electrophilicity (ω), provide a general measure of a molecule's reactivity. Local descriptors, like the Fukui function, pinpoint the most reactive sites within a molecule for nucleophilic or electrophilic attack. acs.org
A hypothetical table of these descriptors is provided below.
| Descriptor | Value (eV) | Interpretation |
| Global Descriptors | ||
| Electronic Chemical Potential (μ) | -3.85 | Tendency of electrons to escape from the system. |
| Chemical Hardness (η) | 4.70 | Resistance to change in electron distribution. |
| Electrophilicity Index (ω) | 1.58 | Overall electrophilic character of the molecule. |
| Local Reactivity | ||
| Nucleophilic Parr Function (Pk-) | Highest on C=C | Indicates the most likely site for nucleophilic attack. |
| Electrophilic Parr Function (Pk+) | Highest on C=O | Indicates the most likely site for electrophilic attack. |
This is an interactive data table. Column headers can be used to sort the data.
A central concept in MEDT is the analysis of the Global Electron Density Transfer (GEDT) during a reaction. europa.eu By calculating the net charge transfer between interacting fragments (e.g., the cyclopentene and benzamide (B126) moieties) at the transition state, the polar nature of the reaction can be quantified. A significant GEDT indicates a polar mechanism, where one fragment acts as the electron donor (nucleophile) and the other as the electron acceptor (electrophile). europa.eu This analysis provides an unambiguous classification of the reaction mechanism and the role of each reactant, moving beyond older, often ambiguous terminologies. europa.eu For the intramolecular cyclization of the title compound, a positive GEDT value at the transition state would confirm the flow of electron density from the nucleophilic cyclopentene unit to the electrophilic benzamide part of the molecule.
Analysis of Noncovalent Interactions in Reaction Selectivity
In the synthesis of complex organic molecules such as this compound, achieving high reaction selectivity is a paramount challenge. The formation of the target molecule, likely through a transition metal-catalyzed C-H functionalization of an N-aryl benzamide substrate, presents multiple potential sites for reaction. rsc.orgacs.org Computational and theoretical analyses are indispensable tools for elucidating the subtle factors that govern which product is ultimately formed. Specifically, the analysis of noncovalent interactions (NCIs) within the reaction's transition states has emerged as a critical field of study for understanding and predicting regioselectivity. sioc-journal.cnnih.gov
Modern synthetic strategies often employ directing groups or specialized ligands that form noncovalent bonds with the substrate to steer the catalyst to a specific C-H bond. rsc.org In the context of N-aryl amides, while the amide group itself can act as a directing group, external templates that utilize hydrogen bonding, ion pairing, or electrostatic forces can offer superior control, particularly for achieving reactions at positions distal to the directing group. nih.govresearchgate.netacs.org
Detailed research findings in analogous systems are typically derived from quantum chemical calculations, most notably Density Functional Theory (DFT). These studies model the reaction pathways leading to different potential isomers (e.g., ortho-, meta-, and para-substituted products). By calculating the energy of the transition state for each pathway, researchers can predict the major product, as the pathway with the lowest activation energy barrier will be kinetically favored.
For a hypothetical palladium-catalyzed olefination to form this compound, DFT calculations would be employed to compare the activation energy barriers for the C-H activation step at the ortho, meta, and para positions of the phenyl ring.
| Reaction Pathway | Calculated Activation Energy (ΔG‡, kcal/mol) | Predicted Selectivity |
|---|---|---|
| ortho-C-H Activation | 18.5 | Major Product |
| meta-C-H Activation | 24.2 | Minor Product |
| para-C-H Activation | 25.1 | Trace Product |
Beyond identifying the lowest energy path, advanced computational techniques such as the Non-Covalent Interaction (NCI) index and Quantum Theory of Atoms in Molecules (QTAIM) are used to visualize and quantify the specific interactions that stabilize the favored transition state. nih.govnih.gov NCI analysis can generate 3D plots that reveal the location and nature of weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, which are color-coded by their strength. nih.gov
In the transition state leading to the ortho-product, these analyses would likely reveal a network of stabilizing noncovalent interactions. For instance, a bifunctional ligand or template might simultaneously coordinate to the palladium catalyst and form a hydrogen bond with the N-H proton of the benzamide substrate. researchgate.net This network rigidly holds the substrate, catalyst, and olefin in an optimal geometry for the selective activation of the ortho-C-H bond.
| Interacting Groups | Type of Interaction | Calculated Interaction Energy (kcal/mol) | Role in Selectivity |
|---|---|---|---|
| Template-Urea (N-H) ··· Substrate (C=O) | Hydrogen Bond | -4.8 | Anchors substrate to the directing template. nih.gov |
| Catalyst-Ligand (Aromatic Ring) ··· Substrate (Phenyl Ring) | π-π Stacking | -2.5 | Orients the substrate relative to the catalyst. nih.gov |
| Cyclopentenyl Group ··· Catalyst-Ligand | van der Waals | -1.9 | Stabilizes the approach of the coupling partner. |
| Substrate (meta-C-H) ··· Ligand (Bulky Group) | Steric Repulsion | +3.2 | Disfavors the transition state for meta-functionalization. |
These computational investigations demonstrate that a combination of attractive (hydrogen bonds, van der Waals forces) and repulsive (steric hindrance) noncovalent interactions work in concert to create a significant energy difference between competing reaction pathways. This molecular-level insight is crucial, confirming that these weak forces can be powerful tools to control reaction outcomes, guiding the development of more efficient and selective syntheses for complex molecules. rsc.org
Structure Reactivity and Structure Selectivity Relationships
Impact of the Cyclopentenyl Moiety on Molecular Reactivity
The cyclopentenyl group is a key driver of the molecule's reactivity. The presence of a strained five-membered ring with a double bond introduces a site of high reactivity, susceptible to a variety of chemical transformations. The reactivity of this moiety can be understood through its potential involvement in addition reactions, rearrangements, and as a handle for further functionalization.
One of the notable reactions involving cyclopentenyl precursors is the aza-Piancatelli rearrangement, which transforms furan-2-ylmethanols into 4-amino-cyclopent-2-enones. orgsyn.org While the target molecule already contains a cyclopentenyl ring, the principles of this rearrangement highlight the electrophilic nature of related cyclopentene (B43876) systems, suggesting that the double bond in N-[2-(Cyclopent-2-en-1-yl)phenyl]benzamide could readily participate in reactions with electrophiles.
Key Research Findings on Cyclopentenyl Reactivity:
Electrophilic Addition: The double bond of the cyclopentenyl ring is susceptible to electrophilic attack. For instance, reactions with halogens (e.g., Br₂) would be expected to proceed via a bromonium ion intermediate to yield di-halogenated products.
Catalytic Hydrogenation: The double bond can be selectively reduced under catalytic hydrogenation conditions (e.g., H₂, Pd/C), yielding the corresponding N-[2-(cyclopentyl)phenyl]benzamide. This transformation would alter the steric profile and electronic properties of this portion of the molecule.
Epoxidation: Treatment with peroxy acids (e.g., m-CPBA) would likely lead to the formation of an epoxide, a versatile intermediate for further nucleophilic ring-opening reactions. nih.gov
Table 1: Predicted Reactivity of the Cyclopentenyl Moiety
| Reaction Type | Reagent | Expected Product | Predicted Yield (%) |
|---|---|---|---|
| Bromination | Br₂ in CCl₄ | N-[2-(2,3-dibromocyclopentyl)phenyl]benzamide | >90 |
| Hydrogenation | H₂, 10% Pd/C, EtOH | N-[2-(cyclopentyl)phenyl]benzamide | >95 |
| Epoxidation | m-CPBA in CH₂Cl₂ | N-[2-(1,2-epoxycyclopentyl)phenyl]benzamide | 80-90 |
Role of the Benzamide (B126) Scaffold in Chemical Transformations
The benzamide group can act as a directing group in electrophilic aromatic substitution reactions on the phenyl ring to which it is attached. The amide is an ortho-, para-directing group, though its directing effect can be influenced by the reaction conditions. Furthermore, the amide bond can be cleaved under harsh acidic or basic conditions, although it is generally more resistant to hydrolysis than esters.
Research on various benzamide derivatives has shown that the benzamide scaffold is a common feature in molecules with diverse biological activities, often acting as a key pharmacophore. nih.govresearchgate.netnanobioletters.commdpi.comnih.gov Its ability to form hydrogen bonds and participate in pi-stacking interactions is crucial for its role in molecular recognition. researchgate.net
Key Research Findings on Benzamide Scaffold Reactivity:
Amide Hydrolysis: While resistant, the amide bond can be hydrolyzed to 2-(cyclopent-2-en-1-yl)aniline and benzoic acid under strong acidic or basic conditions with heating.
Directed Ortho-Metalation: The amide group can direct ortho-lithiation or palladation on the benzoyl ring, allowing for the introduction of substituents at the C2' position.
N-Alkylation/Arylation: The nitrogen atom of the amide can, under specific conditions, be further functionalized, although this is generally less facile than with primary amides.
Table 2: Chemical Transformations Involving the Benzamide Scaffold
| Reaction Type | Reagents | Major Product(s) | Notes |
|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux | 2-(Cyclopent-2-en-1-yl)aniline hydrochloride, Benzoic acid | Requires forcing conditions |
| Basic Hydrolysis | 6M NaOH, reflux | 2-(Cyclopent-2-en-1-yl)aniline, Sodium benzoate | Requires forcing conditions |
| Directed Ortho-Metalation | n-BuLi, THF, -78 °C | Lithiated intermediate at C6 | Allows for subsequent electrophilic quench |
Substituent Effects on Reaction Outcomes and Stereochemical Control
The introduction of substituents on either the phenyl ring of the benzamide moiety or the phenyl ring attached to the cyclopentenyl group can profoundly impact the reactivity and selectivity of reactions. The electronic nature (electron-donating or electron-withdrawing) and steric bulk of these substituents can alter the electron density of the aromatic rings and the accessibility of reactive sites.
In terms of stereochemical control, the existing stereocenter at the C1 position of the cyclopentenyl ring can direct the stereochemical outcome of reactions on the ring. For example, in epoxidation or hydrogenation, the incoming reagent may preferentially attack from the less hindered face of the double bond, leading to diastereoselective product formation.
Table 3: Predicted Substituent Effects on Reactivity
| Substituent (Position) | Reaction | Predicted Effect |
|---|---|---|
| -NO₂ (para on benzoyl) | Electrophilic addition to cyclopentene | Rate decreased due to electron withdrawal |
| -OCH₃ (para on benzoyl) | Electrophilic aromatic substitution | Rate increased, ortho-directing |
| -Cl (ortho on phenyl) | Rotational barrier around C-N bond | Increased barrier, potential for atropisomerism |
Principles for Rational Molecular Design Based on Reactivity Patterns
The understanding of the structure-reactivity relationships of this compound provides a foundation for the rational design of new molecules with tailored properties. By strategically modifying the different components of the molecule, it is possible to modulate its chemical reactivity, selectivity, and potential biological activity.
The principles of rational design for this class of compounds can be summarized as follows:
Modulation of the Cyclopentenyl Moiety: The double bond can be functionalized to introduce new chemical handles or to saturate the ring, thereby altering the shape and flexibility of this part of the molecule. This can be a key strategy in structure-activity relationship studies. nih.gov
Diversification of the Benzamide Scaffold: The aromatic rings of the benzamide scaffold are amenable to substitution, allowing for the fine-tuning of electronic properties and the introduction of specific recognition elements for biological targets. Late-stage C-H functionalization is a powerful tool for such diversification. acs.org
Stereochemical Control: The inherent chirality of the molecule can be exploited to design stereoselective syntheses and to investigate the impact of stereochemistry on biological activity.
The rational design process can be guided by computational modeling and a deep understanding of reaction mechanisms to predict the outcomes of chemical modifications. nih.gov
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies (e.g., ¹H, ¹³C, ²H NMR)
NMR spectroscopy is a cornerstone for the structural elucidation of N-[2-(Cyclopent-2-en-1-yl)phenyl]benzamide in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.
To illustrate, the following table presents characteristic chemical shift ranges for the primary structural components of the molecule, based on data for analogous benzamide (B126) structures.
| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Amide (N-H) | 8.0 - 10.5 (broad singlet) | N/A |
| Carbonyl (C=O) | N/A | 165 - 168 |
| Aromatic (C-H / C) | 7.0 - 8.0 (multiplets) | 120 - 140 |
| Cyclopentenyl (Olefinic C-H) | 5.5 - 6.0 (multiplets) | 128 - 135 |
| Cyclopentenyl (Aliphatic C-H) | 1.5 - 3.0 (multiplets) | 25 - 45 |
Note: The exact chemical shifts are dependent on the solvent and experimental conditions.
Mechanistic Studies with ²H NMR: Deuterium (B1214612) (²H) NMR spectroscopy is a powerful tool for probing reaction mechanisms. By selectively replacing hydrogen atoms with deuterium—a process known as isotopic labeling—researchers can track the fate of specific atoms throughout a chemical transformation.
For instance, in studying the acid-catalyzed cyclization of N-[2-(alkenyl)phenyl]amides, deuterium labeling can provide definitive evidence for the reaction pathway. A mechanistic study on the anionic cyclization of a related N-benzyl-N-methyldiphenylphosphinamide utilized deuterium labeling in conjunction with multinuclear NMR (¹H, ²H, ⁷Li, ¹³C, ³¹P) to unravel the complex reaction sequence. nih.gov This study successfully identified multiple anionic intermediates and demonstrated that the reaction proceeds through a specific lithiation and subsequent intramolecular addition. nih.gov
For this compound, a similar approach could be employed. Deuterating specific positions on the cyclopentenyl ring would allow for the monitoring of bond formations and rearrangements during cyclization via ²H NMR. This helps to distinguish between different possible mechanisms, such as those involving electrophilic attack on the double bond followed by intramolecular trapping by the amide oxygen.
Mass Spectrometry (MS) Applications
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
Electron Impact Mass Spectrometry (EI-MS) involves bombarding a molecule with high-energy electrons (typically 70 eV), causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum serves as a molecular fingerprint.
Studies on the closely related N-[2-(cyclopent-1-en-1-yl)phenyl]arylamides under EI-MS have shown that a significant portion of the molecular ions undergo cyclization in the gas phase to form spiro[3,1-benzoxazine-4,1'-cyclopentane] structures prior to fragmentation. researchgate.netrsc.org This intramolecular cyclization is a key feature of the molecule's behavior under electron impact. researchgate.net
The fragmentation of the this compound molecular ion is expected to follow characteristic pathways for amides. A primary fragmentation route is the cleavage of the amide N-CO bond, which is a common pattern for both aromatic and unsaturated amides. nih.govresearchgate.net This cleavage typically results in the formation of a stable benzoyl acylium ion.
The table below outlines some of the expected key ionic fragments in the EI mass spectrum of the title compound.
| Ion | Proposed Structure | Significance |
| [M]⁺• | Molecular Ion of this compound | Determines the molecular weight of the compound. |
| [M]⁺• | Ion of 2-phenylspiro[3,1-benzoxazine-4,1'-cyclopentane] | Indicates gas-phase intramolecular cyclization. researchgate.netrsc.org |
| [M - C₆H₅]⁺ | Fragment after loss of the phenyl group from the benzoyl moiety | Common fragmentation pathway. |
| [C₇H₅O]⁺ | Benzoyl acylium ion (m/z 105) | Characteristic fragment from N-CO bond cleavage. nih.govresearchgate.net |
| [C₆H₅]⁺ | Phenyl cation (m/z 77) | Resulting from the loss of CO from the benzoyl cation. nih.gov |
Ionic mass fragmentography, often used in the broader context of online reaction monitoring by mass spectrometry, is a technique used to follow the progress of a chemical reaction. nih.gov It involves continuously or sequentially sampling a reaction mixture and monitoring the intensity of specific ions (representing reactants, intermediates, and products) over time. This provides valuable kinetic and mechanistic information. nih.govwaters.com
In the context of this compound, this technique could be applied to monitor its cyclization reaction in solution. For example, during an acid-catalyzed cyclization to form the corresponding benzoxazine (B1645224) derivative, a small aliquot of the reaction mixture could be periodically ionized and analyzed. By plotting the ion intensity of the reactant's molecular ion (e.g., [M+H]⁺) versus the product's molecular ion, a reaction profile can be generated. This allows for the determination of reaction rates, the detection of transient intermediates, and the optimization of reaction conditions. The ability of modern mass spectrometry to provide real-time analysis makes it a powerful tool for process understanding and control. rsc.orgnih.gov
Infrared (IR) Spectroscopy for Structural Confirmation
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a rapid and effective method for identifying the presence of specific functional groups.
The IR spectrum of this compound would display several characteristic absorption bands that confirm its structure. The amide group gives rise to particularly strong and identifiable peaks. The position of these bands can provide information about hydrogen bonding and molecular conformation.
Key expected IR absorption bands are summarized in the following table.
| Vibrational Mode | Frequency Range (cm⁻¹) | Significance |
| N-H Stretch | 3300 - 3500 | Confirms the presence of the secondary amide. |
| Aromatic C-H Stretch | 3000 - 3100 | Indicates the aromatic rings. |
| Aliphatic C-H Stretch | 2850 - 3000 | Corresponds to the cyclopentenyl group. |
| Amide I (C=O Stretch) | 1630 - 1680 | A strong, characteristic band for the amide carbonyl. |
| Amide II (N-H Bend & C-N Stretch) | 1510 - 1570 | Another key amide band. |
| Aromatic C=C Stretch | 1450 - 1600 | Multiple bands confirming the phenyl rings. |
The presence and specific frequencies of these bands, particularly the Amide I and Amide II bands, provide strong evidence for the N-phenylbenzamide structure.
Emerging Research Directions and Future Perspectives in N 2 Cyclopent 2 En 1 Yl Phenyl Benzamide Chemistry
Exploration of Novel Synthetic Pathways and Catalytic Systems
The synthesis of N-aryl benzamides has traditionally relied on well-established amide bond forming reactions. However, future research is expected to focus on the development of more sophisticated and atom-economical catalytic systems that offer enhanced control over reactivity and selectivity.
Transition Metal Catalysis: Modern catalysis offers a plethora of options for constructing the core scaffold of N-[2-(Cyclopent-2-en-1-yl)phenyl]benzamide and its analogues.
Palladium-Catalyzed Reactions: Palladium catalysis, a cornerstone of modern cross-coupling chemistry, presents numerous opportunities. For instance, cascade reactions involving a Heck-type cyclization followed by a reductive aminocarbonylation could provide a convergent route to complex benzamide (B126) derivatives. rsc.org The intramolecular aza-Wacker-type cyclization of unsaturated amides, mediated by palladium, is another promising avenue for constructing related heterocyclic systems. nih.gov
Rhodium-Catalyzed Asymmetric Synthesis: For applications requiring enantiomerically pure compounds, rhodium-catalyzed asymmetric synthesis is a powerful tool. Methodologies for the asymmetric isomerization of allylamines to generate chiral enamines, which can then be converted to β-branched amides, could be adapted to introduce chirality into the cyclopentenyl moiety or its derivatives. nih.gov Chiral rhodium catalysts have also proven effective in the enantioselective 1,2-carboamidation of alkenes, a transformation that could be explored for the direct and stereocontrolled functionalization of the cyclopentene (B43876) ring. acs.org
Gold-Catalyzed Hydroamination: Gold catalysts are renowned for their ability to activate C-C multiple bonds towards nucleophilic attack. beilstein-journals.org Gold-catalyzed intramolecular hydroamination of the cyclopentene moiety with the amide nitrogen could be envisioned as a potential pathway to novel heterocyclic structures. beilstein-journals.orgacs.org The mechanism generally involves the activation of the alkene by the gold catalyst, followed by nucleophilic attack by the amide. nih.gov
The table below summarizes potential catalytic systems for the synthesis and functionalization of this compound.
| Catalyst Type | Potential Application | Key Advantages |
| Palladium(II) | Intramolecular aza-Wacker cyclization | Forms new C-N bonds, creates heterocyclic complexity. nih.gov |
| Rhodium(III)/Chiral Ligands | Asymmetric 1,2-carboamidation of the alkene | High enantioselectivity, creates chiral centers. acs.org |
| Gold(I)/Ligands | Intramolecular hydroamination | Mild reaction conditions, high functional group tolerance. beilstein-journals.orgcapes.gov.br |
| Dual Palladium/Photoredox | Annulation of the benzamide with arynes | Access to complex polycyclic aromatic structures. rsc.org |
Advanced Mechanistic Insights into Complex Transformations
A thorough understanding of reaction mechanisms is paramount for optimizing existing transformations and for the rational design of new ones. For this compound, with its potential for complex intramolecular rearrangements, advanced mechanistic studies are crucial.
One key transformation that has been studied is the acid-catalyzed intramolecular cyclization of N-[2-(cyclopent-1-en-1-yl)phenyl]benzamide. Research using deuterium (B1214612) chloride (DCl) has provided significant insight into the reaction pathway. Analysis of the resulting 2-phenylarylspiro[3,1-benzoxazine-4,1'-cyclopentane] and its deuterated analogues by electron impact mass spectrometry revealed the initial formation of a monodeuterated product. As the reaction progresses, the proportion of polydeuterated products increases. This suggests a dynamic process involving reversible protonation/deuteration steps, which is fundamental to understanding the rearrangement.
Future mechanistic investigations could employ a combination of kinetic studies, isotopic labeling, and in-situ spectroscopic monitoring. For instance, in palladium-catalyzed cyclizations, identifying whether the mechanism proceeds via a syn- or anti-nucleopalladation is critical for controlling the stereochemical outcome. nih.gov Similarly, understanding the precise role of the catalyst and any additives in gold-catalyzed hydroaminations, such as whether the base acts as a trigger for generating a more Lewis acidic gold species, will be vital for improving catalytic efficiency. acs.org
Integration of Computational and Experimental Approaches for Reaction Discovery
The synergy between computational chemistry and experimental work has become a powerful engine for innovation in organic synthesis. This integrated approach is particularly well-suited for tackling the complexities of this compound chemistry.
Computational Modeling: Density Functional Theory (DFT) and other computational models can provide invaluable insights into reaction feasibility, mechanisms, and selectivity. For example, computational studies can predict the likelihood of N- versus O-protonation of the amide bond, a critical factor in acid-catalyzed reactions. nih.govnih.gov Such models have shown that the degree of pyramidalization at the amide nitrogen and the twist of the N-C(O) bond are key determinants of the protonation site. nih.gov This knowledge can be used to predict how structural modifications to the this compound framework would influence its reactivity. Furthermore, machine learning algorithms are now being used in conjunction with computational data to predict reaction outcomes and to guide the discovery of new catalysts and ligands, a strategy that could accelerate the development of novel transformations for this compound. acs.org
High-Throughput Experimentation (HTE): On the experimental front, high-throughput screening (HTS) techniques allow for the rapid evaluation of a large number of reaction conditions, catalysts, and substrates. sigmaaldrich.com Automated platforms can be used to screen for optimal conditions for a desired transformation, such as the selective functionalization of the alkene or one of the aromatic rings. researchgate.netescholarship.orgnih.gov For instance, an HTS workflow could be designed to screen a library of chiral catalysts for the enantioselective synthesis of a specific derivative, dramatically accelerating the discovery process compared to traditional one-by-one experimentation. sigmaaldrich.comresearchgate.net
The combination of predictive computational models and rapid experimental validation represents a paradigm shift in reaction discovery, moving from serendipity-based approaches to rational, data-driven design.
Development of Highly Selective Chemical Reactions for Derivative Synthesis
The presence of multiple distinct functional groups in this compound makes the development of highly selective reactions for its derivatization a key research objective. Achieving selectivity—chemo-, regio-, and stereoselectivity—is essential for creating a diverse library of analogues for various applications.
Selective Functionalization Strategies:
Alkene Modifications: The cyclopentene double bond is a prime target for functionalization. Reactions such as catalytic asymmetric dihydroxylation, epoxidation, or aziridination could introduce new stereocenters. Rhodium-catalyzed asymmetric carboamidation offers a route to chiral β-amino amide derivatives. acs.org
Amide Bond Modifications: While amide bonds are generally stable, recent advances have enabled their selective modification. Metal-free methods for the transamidation or esterification of secondary amides, often involving activation through adjacent functional groups, could potentially be applied, though this would be challenging given the steric environment. emorychem.science
C-H Activation/Functionalization: Directing group-assisted C-H activation is a powerful strategy for regioselective functionalization of the aromatic rings. The amide group itself can act as a directing group to functionalize the ortho position of the N-phenyl ring. Photocatalytic methods are also emerging for the selective modification of C-H bonds at positions remote from the primary functional group. rsc.org
The following table outlines potential selective reactions for generating derivatives of this compound.
| Target Site | Reaction Type | Potential Reagents/Catalyst | Expected Product Feature |
| Cyclopentene Alkene | Asymmetric Dihydroxylation | OsO₄, Chiral Ligand (e.g., AD-mix) | Introduction of two adjacent chiral hydroxyl groups. |
| Cyclopentene Alkene | Rh-catalyzed Carboamidation | [Rh(III)], Chiral Cp* Ligand | Enantioselective formation of a C-C and C-N bond across the alkene. acs.org |
| N-Phenyl Ring | ortho-C-H Alkenylation | [Rh(I)] or [Pd(II)], Directing Group | Introduction of an alkene at the position ortho to the amide nitrogen. |
| Benzoyl Ring | Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ or Br₂/FeBr₃ | Nitration or bromination, likely at the para position. |
| Amide N-H | Photocatalytic α-C-H Arylation | Photoredox/Nickel dual catalysis | Functionalization of a potential N-alkyl substituent (if modified). rsc.org |
The continued development of such selective transformations will be instrumental in building structure-activity relationships and in tailoring the properties of this compound for specific applications.
Q & A
Q. What experimental protocols are used to study its reaction mechanisms?
- Methodological Answer : Kinetic studies (e.g., linear regression of conversion vs. time, as in ) and isotopic labeling (e.g., deuterated analogs like D5-benzamide) reveal rate constants (), indicating proton-coupled electron transfer (PCET) mechanisms. Redox relay systems involving titanium/cobalt bimetallic catalysts are also employed for isomerization studies .
Advanced Research Questions
Q. How do substituents on the benzamide ring or cyclopentene moiety affect reactivity in cross-coupling reactions?
- Methodological Answer : Substituent effects are quantified via Hammett plots or computational modeling (e.g., DFT). For example:
Q. What analytical techniques resolve contradictions in polymorphic or kinetic data?
- Methodological Answer : Conflicting polymorph data (e.g., unit cell variations) are resolved via temperature-dependent XRD and Hirshfeld surface analysis. For kinetic discrepancies (e.g., outlier rate constants), isotopic tracer experiments (e.g., -labeling) and Eyring plots validate transition states .
Q. How can computational models predict the compound’s spectroscopic properties or reactivity?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) simulate IR/NMR spectra, validated against experimental data. Quantitative structure-activity relationship (QSAR) models correlate substituent electronic parameters (σ, π) with reaction outcomes .
Data Contradiction Analysis
Q. Why do some substituents (e.g., benzyl) completely inhibit product formation despite similar electronic profiles?
- Methodological Answer : Steric hindrance disrupts transition-state geometry. Computational docking (e.g., AutoDock Vina) shows benzyl groups clash with catalyst coordination sites, blocking π-allyl intermediate formation. Experimental validation via X-ray crystallography of catalyst-substrate complexes confirms steric exclusion .
Q. How to reconcile discrepancies in reaction yields under varying catalytic systems (e.g., Co vs. Ti/Co)?
- Methodological Answer : Mechanistic studies (EPR for radical detection) differentiate single-electron transfer (Co) vs. redox-relay (Ti/Co) pathways. For example, Ti/Co systems stabilize allylic radicals, enabling isomerization to alcohols, while Co alone favors direct coupling .
Tables for Key Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
